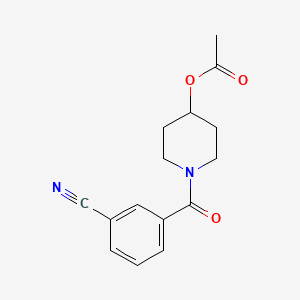
1-(3-Cyanobenzoyl)-4-piperidyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyanobenzoyl)-4-piperidyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also commonly known as CP-544326, and it belongs to the class of piperidine derivatives. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(3-Cyanobenzoyl)-4-piperidyl acetate is not fully understood. However, it has been suggested that it exerts its effects by modulating the activity of various neurotransmitters and enzymes in the brain. It has been found to increase the levels of serotonin and norepinephrine, which are known to be involved in the regulation of mood. It has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine, improving cognitive function. Additionally, it has been found to inhibit the activity of COX-2, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are involved in the regulation of mood. It has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is important for memory and learning. Additionally, it has been found to inhibit the activity of COX-2, reducing pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Cyanobenzoyl)-4-piperidyl acetate in lab experiments is its potential applications in drug development. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. Additionally, the synthesis method for this compound is reliable and efficient.
However, there are also limitations to using this compound in lab experiments. One of the limitations is that the mechanism of action of this compound is not fully understood. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on 1-(3-Cyanobenzoyl)-4-piperidyl acetate. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its effects on neurotransmitters and enzymes in the brain.
2. Studies on the safety and efficacy of this compound in humans to determine its potential as a therapeutic agent.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Investigation of the potential applications of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. The synthesis method for this compound is reliable and efficient, and there are several future directions for research on this compound. Further studies are needed to determine the safety and efficacy of this compound in humans and to develop new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(3-Cyanobenzoyl)-4-piperidyl acetate involves the reaction of 3-cyanobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in various scientific journals, and it has been found to be a reliable and efficient way to produce this compound.
Applications De Recherche Scientifique
1-(3-Cyanobenzoyl)-4-piperidyl acetate has been extensively studied for its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. Some of the scientific research applications of this compound include:
1. Treatment of Depression: Studies have shown that this compound has antidepressant-like effects in animal models. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are known to be involved in the regulation of mood.
2. Treatment of Alzheimer's Disease: this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can improve cognitive function.
3. Treatment of Pain: Studies have shown that this compound has analgesic effects in animal models. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the regulation of pain and inflammation.
Propriétés
IUPAC Name |
[1-(3-cyanobenzoyl)piperidin-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11(18)20-14-5-7-17(8-6-14)15(19)13-4-2-3-12(9-13)10-16/h2-4,9,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAKKADENTTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

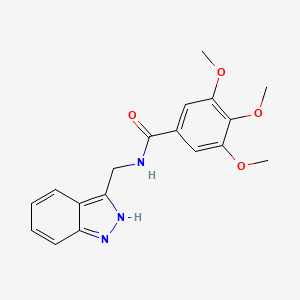

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)
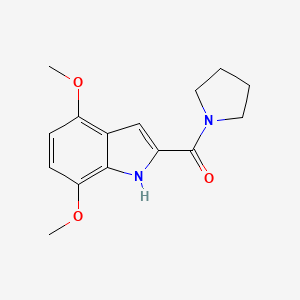
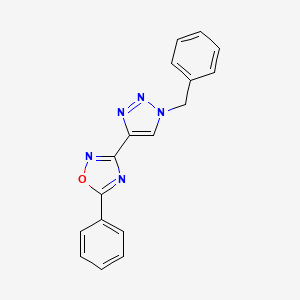

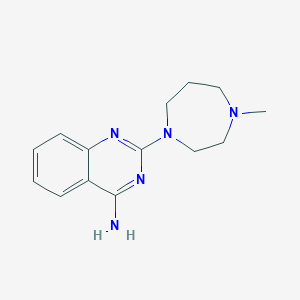
![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)
![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)